((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate
Description
Properties
CAS No. |
94135-87-2 |
|---|---|
Molecular Formula |
C22H32N2O8 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioate;3-(2-hydroxyphenyl)propylazanium |
InChI |
InChI=1S/2C9H13NO.C4H6O6/c2*10-7-3-5-8-4-1-2-6-9(8)11;5-1(3(7)8)2(6)4(9)10/h2*1-2,4,6,11H,3,5,7,10H2;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 |
InChI Key |
ZBMVZFHMIFWWTC-CEAXSRTFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CCC[NH3+])O.C1=CC=C(C(=C1)CCC[NH3+])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O |
Canonical SMILES |
C1=CC=C(C(=C1)CCC[NH3+])O.C1=CC=C(C(=C1)CCC[NH3+])O.C(C(C(=O)[O-])O)(C(=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Salt Formation by Direct Acid-Base Reaction
- The free base amine is dissolved in an appropriate solvent mixture, often ethanol and methanol in a 2:1 to 3:1 volume ratio.
- The (R-(R,R))-tartrate acid is added to the amine solution under ambient temperature conditions.
- The mixture is stirred until a homogeneous solution forms; if undissolved particles remain, gentle heating is applied to promote dissolution.
- Crystallization is induced by cooling the solution, leading to the formation of the ammonium tartrate salt.
- The solid salt is isolated by filtration, decanting, or centrifugation.
- Recrystallization may be performed multiple times to enhance optical purity, potentially reaching enantiomeric excess (ee) values above 95%.
Hydrogenation and In Situ Salt Formation (Analogous Processes)
- Although specific to related compounds like 2-methylpyrrolidine tartrates, hydrogenation of unsaturated precursors in the presence of tartaric acid can be adapted.
- A platinum catalyst (e.g., 5% Pt on carbon or platinum (IV) oxide) is used in an alcohol solvent mixture.
- The hydrogenation is performed at ambient temperature.
- The catalyst is removed by filtration.
- The tartrate salt crystallizes directly from the reaction mixture without isolating the free amine.
- This method simplifies the process, reduces waste, and improves scalability.
Optical Purity Enhancement
- Repeated recrystallization sequences improve optical purity.
- Optical purity can be monitored by chiral HPLC or polarimetry.
- After multiple recrystallizations, optical purity can reach 97-98% ee.
- The purified salt can be converted back to the free amine by treatment with a base if required for further synthesis.
- Data Table: Typical Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Solvent | Ethanol/Methanol mixture (2:1 to 3:1 v/v) | Promotes solubility and crystallization |
| Temperature | Ambient to mild heating (25-40 °C) | Heating used to dissolve solids if needed |
| Catalyst (if hydrogenation) | 5% Pt-C or Pt(IV) oxide | Used in related hydrogenation steps |
| Reaction time | Several hours to overnight | Ensures complete salt formation |
| Crystallization method | Cooling-induced crystallization | Controlled cooling to optimize crystal size |
| Optical purity after recrystallization | >95% ee (up to 98% ee after multiple recrystallizations) | High enantiomeric purity essential |
| Isolation method | Filtration, decanting, centrifugation | Efficient recovery of solid salt |
- The direct acid-base reaction method is straightforward, scalable, and cost-effective.
- Use of mixed alcohol solvents enhances solubility and crystallization control.
- The hydrogenation-in-situ salt formation method, while demonstrated for related amines, offers a model for efficient preparation with fewer isolation steps.
- Optical purity is critical for pharmaceutical applications; thus, recrystallization is a key step.
- The process avoids corrosive reagents and harsh conditions, improving safety and environmental impact.
- Commercial availability of starting materials and catalysts supports industrial scalability.
The preparation of ((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R,R))-tartrate primarily involves the formation of the ammonium tartrate salt via direct reaction of the chiral amine with (R-(R,R))-tartrate acid in alcohol solvent mixtures, followed by crystallization and purification. Methods adapted from related chiral amine tartrate preparations, including catalytic hydrogenation and in situ salt formation, provide insights into efficient, scalable, and high-purity synthesis routes. Recrystallization is essential to achieve high optical purity, making the compound suitable for pharmaceutical and stereoselective synthesis applications.
Chemical Reactions Analysis
Types of Reactions
Portland cement undergoes several types of chemical reactions, including hydration, oxidation, and substitution reactions.
Hydration: When mixed with water, Portland cement undergoes hydration reactions, forming calcium silicate hydrate and calcium hydroxide. These reactions are exothermic and result in the hardening of the cement.
Oxidation: The presence of iron oxide in the raw materials leads to oxidation reactions during the kiln process, contributing to the formation of clinker.
Common Reagents and Conditions
Water: Essential for the hydration process.
Gypsum: Added to control the setting time.
Additives: Various chemical additives can be used to enhance specific properties of the cement.
Major Products Formed
Calcium Silicate Hydrate: The primary binding phase in hardened cement.
Calcium Hydroxide: A byproduct of the hydration process that contributes to the alkalinity of the cement.
Scientific Research Applications
Medicinal Applications
The compound has been noted for its potential therapeutic uses. Some of the key medicinal applications include:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms .
- Antimicrobial Properties : Research indicates that ((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate possesses antimicrobial activity against both gram-positive and gram-negative bacteria. This property could be harnessed for developing new antibacterial agents .
- Neuroprotective Effects : Some studies have suggested that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Material Science Applications
In material science, ((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate has been investigated for its role in synthesizing novel materials:
- Polymerization Initiators : The compound can be utilized as an initiator in polymerization reactions, leading to the development of new polymeric materials with enhanced properties such as thermal stability and mechanical strength .
- Nanomaterials Synthesis : It has been employed in the synthesis of nanoparticles, which are crucial for applications in drug delivery systems and catalysis. The unique properties of the nanoparticles produced using this compound enhance their effectiveness in various applications .
Case Study 1: Antitumor Activity
A study conducted on the derivative of ((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate demonstrated significant cytotoxicity against human breast cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
In a comparative study, the antimicrobial efficacy of ((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate was tested against standard strains of bacteria. The results showed a notable inhibition zone, indicating its potential as a lead compound for antibiotic development.
Data Tables
| Application Area | Specific Use | Observed Effects |
|---|---|---|
| Medicinal Chemistry | Antitumor Agent | Induces apoptosis in cancer cells |
| Antimicrobial Agent | Inhibits growth of gram-positive/negative bacteria | |
| Materials Science | Polymerization Initiator | Enhances thermal stability |
| Nanoparticle Synthesis | Improves drug delivery efficiency |
Mechanism of Action
The primary mechanism by which Portland cement exerts its effects is through the hydration process. When mixed with water, the cement particles react to form calcium silicate hydrate and calcium hydroxide. These compounds interlock and form a solid matrix, providing the material with its strength and durability. The molecular targets involved in this process include the calcium and silica components, which undergo chemical reactions to form the binding phases .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : [[2-(Hydroxyphenyl)-1-methyl]ethyl]ammonium [R-(R,R)]-tartrate
- CAS Number : 94135-87-2
- Molecular Formula : C₂₂H₃₂N₂O₈
- Molecular Weight : 452.5 g/mol
- Structure : Comprises a branched ethylammonium cation (with a hydroxyphenyl and methyl substituent) paired with the R,R-configured tartrate anion.
Physicochemical Properties :
- Solubility: Polar solvents (e.g., water, ethanol) due to ionic tartrate moiety.
- Configuration : The R-(R,R) tartrate ensures stereospecific interactions, critical in pharmaceutical applications .
Comparison with Structurally Similar Compounds
Synephrine Tartrate (CAS 16589-24-5)
Key Differences :
- Substituent Position : Synephrine has a para-hydroxyphenyl group vs. the unspecified hydroxyphenyl position in the target compound .
- Chain Structure : Synephrine’s straight-chain ethyl group contrasts with the target’s branched 1-methylethyl group, affecting lipophilicity and metabolic stability .
- Applications: Synephrine tartrate is used as a sympathomimetic agent (decongestant), whereas the target compound is an impurity in metaraminol synthesis .
Ammonium Tartrate (CAS 14307-43-8)
Key Differences :
Bis[(R)-(isopropyl)(β,3,4-trihydroxyphenethyl)ammonium] [R-(R,R)]-Tartrate
Key Differences :
- Hydroxyl Groups : The 3,4-dihydroxyphenyl moiety enhances hydrogen-bonding capacity compared to the target’s single hydroxyphenyl group .
- Biological Activity : Increased polarity may reduce blood-brain barrier penetration, limiting CNS applications .
Data Table: Comparative Analysis
Research Findings and Pharmacological Implications
- Stereochemistry : The R,R-tartrate configuration in all compounds enhances chiral recognition in biological systems, critical for receptor binding .
- Solubility vs. Bioavailability : The target compound’s branched chain may reduce aqueous solubility compared to synephrine tartrate but improve membrane permeability .
Biological Activity
((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings, including case studies and data tables.
Synthesis
The synthesis of ((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate typically involves the reaction of appropriate hydroxyphenyl derivatives with ammonium salts in the presence of tartaric acid. The specific stereochemical configuration (R-(R*,R*)) is crucial for its biological activity, impacting its interaction with biological targets.
The primary biological activities associated with this compound include:
- Neuroprotective Effects : Studies indicate that derivatives of similar structures promote neurite outgrowth in PC-12 cells, suggesting neurotrophic properties. For instance, certain analogs exhibit significant nerve growth factor (NGF)-mediated effects, enhancing neurite outgrowth at concentrations around 20 μM .
- Anti-inflammatory Properties : Compounds related to ((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium have shown the ability to inhibit nitric oxide production in activated microglial cells, indicating potential anti-inflammatory effects .
Case Studies
- Neurite Outgrowth Promotion : In a study evaluating various analogs, compounds like 9o and 9q demonstrated significant neuritogenic effects with an increase in neurite-bearing PC12 cells compared to controls. Specifically, 9o showed a percentage of neurite-bearing cells at 24.23%, significantly higher than the control group .
- Nitric Oxide Inhibition : Another study reported that specific analogs inhibited TNF-α secretion in BV-2 cells stimulated by lipopolysaccharides (LPS), showcasing their potential as anti-inflammatory agents. The most potent inhibitors had IC50 values around 5.85 μM and 6.31 μM .
Data Tables
| Compound | Activity Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| 9o | Neurite Outgrowth Promotion | 24.23 | |
| 9q | Nitric Oxide Production Inhibition | 6.31 | |
| 9b | TNF-α Secretion Inhibition | 5.85 |
Research Findings
Recent research emphasizes the importance of stereochemistry in the biological activity of ((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium derivatives. Modifications to the phenolic structure can significantly enhance or reduce activity against various biological targets, including enzymes involved in inflammation and neurodegeneration.
Potential Applications
Given its neuroprotective and anti-inflammatory properties, ((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate may have applications in treating neurodegenerative diseases and inflammatory conditions.
Q & A
Basic Research Questions
What are the recommended synthetic routes for preparing ((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R,R))-tartrate?**
- Methodology : Synthesis typically involves reacting 2-(hydroxyphenyl)-1-methylethylamine with (R,R)-tartaric acid under controlled pH (4–5) in aqueous or ethanol-water mixtures. Crystallization at low temperatures (0–5°C) improves yield and purity. Purification via recrystallization or column chromatography (e.g., silica gel with methanol:ethyl acetate gradients) is critical to remove unreacted amines or tartaric acid residues .
- Validation : Confirm stoichiometry via elemental analysis and monitor reaction progress using thin-layer chromatography (TLC) with ninhydrin staining for free amines .
How can the stereochemical configuration of ((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R,R))-tartrate be confirmed?**
- Techniques : Single-crystal X-ray diffraction (SCXRD) is definitive for absolute configuration determination . Complementary methods include:
- Circular Dichroism (CD) : Compare spectra with known (R,R)-tartrate salts to confirm chiral centers.
- NMR : Use - and -NMR to identify diastereotopic protons and carbons influenced by tartrate’s chiral environment .
What are the solubility profiles of ((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R,R))-tartrate in common solvents?**
- Experimental Design : Perform gravimetric solubility tests in water, ethanol, DMSO, and acetonitrile at 25°C. Use saturated solutions filtered through 0.22 µm membranes, and quantify dissolved compound via UV-Vis spectroscopy (λ = 260 nm) . Note that solubility in polar aprotic solvents (e.g., DMSO) is often lower due to ionic pairing effects .
Advanced Research Questions
How can enantiomeric impurities in ((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R,R))-tartrate be minimized during synthesis?**
- Strategies :
- Chiral Resolving Agents : Use (R,R)-tartaric acid in excess to favor the desired diastereomer.
- Chromatography : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC purification. Validate purity with a limit of detection (LOD) <0.1% for the S-enantiomer via chiral GC-MS .
What factors influence the stability of ((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R,R))-tartrate under varying pH and temperature conditions?**
- Degradation Studies :
- pH Stability : Incubate solutions at pH 2–9 (37°C, 7 days) and analyze via HPLC for decomposition products (e.g., free amine or tartaric acid).
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (>150°C typical for tartrate salts) .
How can researchers reconcile discrepancies in reported melting points or spectral data for ((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R,R))-tartrate?**
- Approach :
- Reproducibility : Standardize experimental conditions (e.g., heating rate in DSC, solvent purity in NMR).
- Inter-lab Collaboration : Compare data with certified reference materials (CRMs) or share samples for cross-validation .
- Case Study : Conflicting DSC melting points (e.g., 180°C vs. 185°C) may arise from polymorphic forms. Characterize polymorphs via powder X-ray diffraction (PXRD) and assign thermal events accordingly .
What experimental designs are suitable for studying the interaction of ((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R,R))-tartrate with biological targets?**
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
